molecular formula CH5N3O B1199961 Semicarbazide CAS No. 57-56-7

Semicarbazide

Cat. No. B1199961
Key on ui cas rn: 57-56-7
M. Wt: 75.07 g/mol
InChI Key: DUIOPKIIICUYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04927940

Procedure details

Aqueous semicarbazide free base feedstock (523.8 grams) was prepared from 64 percent N2H4 (4.18 moles) and urea (4.17 moles) by the method of Example 1. Ninety-eight percent sulfuric acid (99.8 grams, 0.998 mole) and 90 percent formic acid (510.6 grams, 9.99 moles) were successively added to the aqueous semicarbazide free base. After reflux at 108°-110° C. for four hours, a formic acid/H2O azeotrope was stripped, H2O (160 ml) was added to the concentrate and stripping resumed at 118°-125° C. to give 595 grams of combined distillate. The reaction mixture was cooled to 10° C. and the mother liquor was siphoned (58 grams). Crude 1,2,4-triazol-5-one was recrystallized from H2O (725 ml), the supernatant liquid was siphoned (930 grams), and 200 ml H2O was added for product filtration. Vacuum-drying gave 152.6 grams of 1,2,4-triazol-5-one (1.80 moles, 43.1 percent yield based on N2H4 charged), m.p. 234°-236° C. (Cl-, 0.02 percent).
[Compound]
Name
N2H4
Quantity
4.18 mol
Type
reactant
Reaction Step One
Name
Quantity
4.17 mol
Type
reactant
Reaction Step One
Quantity
99.8 g
Type
reactant
Reaction Step Two
Quantity
510.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
43.1%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].S(=O)(=O)(O)O.C(O)=O.[NH2:13][NH:14][C:15]([NH2:17])=[O:16]>O.C(O)=O.O>[NH2:13][NH:14][C:15]([NH2:17])=[O:16].[N:4]1[C:2](=[O:3])[N:1]=[CH:15][N:14]=1 |f:5.6|

Inputs

Step One
Name
N2H4
Quantity
4.18 mol
Type
reactant
Smiles
Name
Quantity
4.17 mol
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
99.8 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
510.6 g
Type
reactant
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NNC(=O)N
Step Three
Name
Quantity
160 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After reflux at 108°-110° C. for four hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
stripping resumed at 118°-125° C.
CUSTOM
Type
CUSTOM
Details
to give 595 grams of combined distillate
CUSTOM
Type
CUSTOM
Details
Crude 1,2,4-triazol-5-one was recrystallized from H2O (725 ml)
ADDITION
Type
ADDITION
Details
was added for product filtration
CUSTOM
Type
CUSTOM
Details
Vacuum-drying

Outcomes

Product
Name
Type
product
Smiles
NNC(=O)N
Name
Type
product
Smiles
N1=NC=NC1=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.8 mol
AMOUNT: MASS 152.6 g
YIELD: PERCENTYIELD 43.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04927940

Procedure details

Aqueous semicarbazide free base feedstock (523.8 grams) was prepared from 64 percent N2H4 (4.18 moles) and urea (4.17 moles) by the method of Example 1. Ninety-eight percent sulfuric acid (99.8 grams, 0.998 mole) and 90 percent formic acid (510.6 grams, 9.99 moles) were successively added to the aqueous semicarbazide free base. After reflux at 108°-110° C. for four hours, a formic acid/H2O azeotrope was stripped, H2O (160 ml) was added to the concentrate and stripping resumed at 118°-125° C. to give 595 grams of combined distillate. The reaction mixture was cooled to 10° C. and the mother liquor was siphoned (58 grams). Crude 1,2,4-triazol-5-one was recrystallized from H2O (725 ml), the supernatant liquid was siphoned (930 grams), and 200 ml H2O was added for product filtration. Vacuum-drying gave 152.6 grams of 1,2,4-triazol-5-one (1.80 moles, 43.1 percent yield based on N2H4 charged), m.p. 234°-236° C. (Cl-, 0.02 percent).
[Compound]
Name
N2H4
Quantity
4.18 mol
Type
reactant
Reaction Step One
Name
Quantity
4.17 mol
Type
reactant
Reaction Step One
Quantity
99.8 g
Type
reactant
Reaction Step Two
Quantity
510.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
43.1%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].S(=O)(=O)(O)O.C(O)=O.[NH2:13][NH:14][C:15]([NH2:17])=[O:16]>O.C(O)=O.O>[NH2:13][NH:14][C:15]([NH2:17])=[O:16].[N:4]1[C:2](=[O:3])[N:1]=[CH:15][N:14]=1 |f:5.6|

Inputs

Step One
Name
N2H4
Quantity
4.18 mol
Type
reactant
Smiles
Name
Quantity
4.17 mol
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
99.8 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
510.6 g
Type
reactant
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NNC(=O)N
Step Three
Name
Quantity
160 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After reflux at 108°-110° C. for four hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
stripping resumed at 118°-125° C.
CUSTOM
Type
CUSTOM
Details
to give 595 grams of combined distillate
CUSTOM
Type
CUSTOM
Details
Crude 1,2,4-triazol-5-one was recrystallized from H2O (725 ml)
ADDITION
Type
ADDITION
Details
was added for product filtration
CUSTOM
Type
CUSTOM
Details
Vacuum-drying

Outcomes

Product
Name
Type
product
Smiles
NNC(=O)N
Name
Type
product
Smiles
N1=NC=NC1=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.8 mol
AMOUNT: MASS 152.6 g
YIELD: PERCENTYIELD 43.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04927940

Procedure details

Aqueous semicarbazide free base feedstock (523.8 grams) was prepared from 64 percent N2H4 (4.18 moles) and urea (4.17 moles) by the method of Example 1. Ninety-eight percent sulfuric acid (99.8 grams, 0.998 mole) and 90 percent formic acid (510.6 grams, 9.99 moles) were successively added to the aqueous semicarbazide free base. After reflux at 108°-110° C. for four hours, a formic acid/H2O azeotrope was stripped, H2O (160 ml) was added to the concentrate and stripping resumed at 118°-125° C. to give 595 grams of combined distillate. The reaction mixture was cooled to 10° C. and the mother liquor was siphoned (58 grams). Crude 1,2,4-triazol-5-one was recrystallized from H2O (725 ml), the supernatant liquid was siphoned (930 grams), and 200 ml H2O was added for product filtration. Vacuum-drying gave 152.6 grams of 1,2,4-triazol-5-one (1.80 moles, 43.1 percent yield based on N2H4 charged), m.p. 234°-236° C. (Cl-, 0.02 percent).
[Compound]
Name
N2H4
Quantity
4.18 mol
Type
reactant
Reaction Step One
Name
Quantity
4.17 mol
Type
reactant
Reaction Step One
Quantity
99.8 g
Type
reactant
Reaction Step Two
Quantity
510.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
43.1%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].S(=O)(=O)(O)O.C(O)=O.[NH2:13][NH:14][C:15]([NH2:17])=[O:16]>O.C(O)=O.O>[NH2:13][NH:14][C:15]([NH2:17])=[O:16].[N:4]1[C:2](=[O:3])[N:1]=[CH:15][N:14]=1 |f:5.6|

Inputs

Step One
Name
N2H4
Quantity
4.18 mol
Type
reactant
Smiles
Name
Quantity
4.17 mol
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
99.8 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
510.6 g
Type
reactant
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NNC(=O)N
Step Three
Name
Quantity
160 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After reflux at 108°-110° C. for four hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
stripping resumed at 118°-125° C.
CUSTOM
Type
CUSTOM
Details
to give 595 grams of combined distillate
CUSTOM
Type
CUSTOM
Details
Crude 1,2,4-triazol-5-one was recrystallized from H2O (725 ml)
ADDITION
Type
ADDITION
Details
was added for product filtration
CUSTOM
Type
CUSTOM
Details
Vacuum-drying

Outcomes

Product
Name
Type
product
Smiles
NNC(=O)N
Name
Type
product
Smiles
N1=NC=NC1=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.8 mol
AMOUNT: MASS 152.6 g
YIELD: PERCENTYIELD 43.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.